molecular formula C24H17FN4O3 B2817229 3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251630-52-0

3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Katalognummer B2817229
CAS-Nummer: 1251630-52-0
Molekulargewicht: 428.423
InChI-Schlüssel: NXCOFUANEOJJOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a benzyloxy group, a fluorophenyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring, which is a type of aromatic heterocycle. The fluorine atom on the phenyl ring is likely to be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzyloxy group could undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Radiotracer Development and Imaging Studies

A study on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) 1, indicative of its role in multiple sclerosis and other conditions, was conducted. This radiotracer, while not matching the exact compound , demonstrates the broader interest in developing and characterizing novel compounds for imaging and therapeutic purposes in neurology and inflammatory diseases (M. Brier et al., 2022).

Another example is the evaluation of [11C]HMS011 as a potential radioligand for AMPA receptors. Although not the specified compound, this study illustrates the ongoing research into identifying and characterizing new compounds that can bind to specific brain receptors, contributing to our understanding of their function and potential therapeutic targets (K. Takahata et al., 2017).

Pharmacokinetics and Metabolism Studies

Research into the disposition and metabolism of novel compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, sheds light on the process of how such compounds are metabolized and excreted in humans. Although this study focuses on a different compound, it underscores the importance of pharmacokinetic studies in understanding the behavior of potential therapeutic agents within the body (C. Renzulli et al., 2011).

Neurodegenerative Disease Imaging

The study on PIB retention in frontotemporal dementia (FTD) versus Alzheimer's disease (AD) patients highlights the use of PET imaging to differentiate between these conditions. While not directly related to the compound , this research demonstrates the potential of chemical compounds in diagnosing and distinguishing between various neurodegenerative diseases (H. Engler et al., 2007).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential uses, such as in medicine or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O3/c25-19-10-6-18(7-11-19)24-28-27-22(31-24)14-21-26-23(29-32-21)17-8-12-20(13-9-17)30-15-16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCOFUANEOJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.